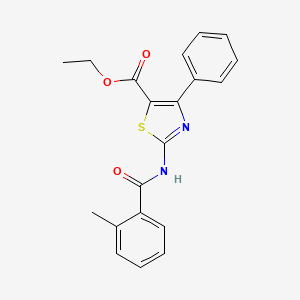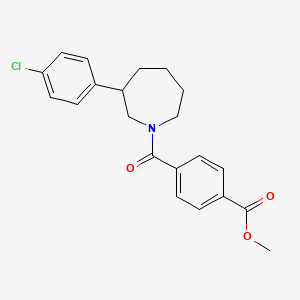![molecular formula C17H12FN3O3S2 B2858582 N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 868238-87-3](/img/structure/B2858582.png)
N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a thiadiazole ring and a benzodioxole ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The fluorophenyl group, the thiadiazole ring, and the benzodioxole ring are likely to contribute significantly to the compound’s properties .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, given the variety of functional groups present. For instance, the thiadiazole ring might undergo reactions with electrophiles, and the fluorine atom on the phenyl ring could potentially be displaced by a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its exact molecular structure, the nature of its functional groups, and its stereochemistry. Unfortunately, without more specific information, it’s difficult to predict these properties .Scientific Research Applications
Synthetic Methodologies and Chemical Structures
- The microwave-assisted synthesis of compounds containing thiadiazole, among other heterocyclic moieties, demonstrates innovative approaches to crafting molecules with potential biological activities. These synthetic strategies aim to develop compounds with antimicrobial and other biological activities (Başoğlu et al., 2013).
- A general method for the solution-phase parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives showcases the versatility and potential of thiadiazole compounds in drug development (Park et al., 2009).
Biological Activities and Potential Applications
- Studies have found that derivatives of thiadiazoles exhibit significant antimicrobial and antifungal activities. These findings highlight the potential of such compounds in developing new antimicrobial agents (Sych et al., 2019).
- Antiproliferative activities of pyrazole-sulfonamide derivatives, including thiadiazole-containing compounds, against certain cancer cell lines, further explore the therapeutic potential of these molecules in oncology (Mert et al., 2014).
- Inhibitory effects on human carbonic anhydrase isoenzymes by metal complexes of heterocyclic sulfonamide, which possess thiadiazole structures, suggest applications in treating conditions like glaucoma by modulating enzyme activity (Büyükkıdan et al., 2013).
Safety and Hazards
Future Directions
Given the interesting structure of this compound and the known biological activities of similar compounds, it could be a promising candidate for further study. Future research could focus on synthesizing the compound and studying its physical and chemical properties, as well as its biological activity .
Mechanism of Action
Target of Action
The primary target of this compound is bacterial strains, specifically Pseudomonas syringae pv. actinidiae . This bacterium is a plant pathogen that can cause significant economic losses in crop yield and quality .
Mode of Action
The compound interacts with its bacterial targets by inhibiting their growth
Biochemical Pathways
It is known that the compound has a significant inhibitory effect on the growth of certain bacterial strains . This suggests that it may interfere with essential biochemical pathways in these organisms, leading to their inability to proliferate.
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth . This makes it potentially useful as an antibacterial agent.
properties
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O3S2/c18-12-4-2-1-3-11(12)8-25-17-21-20-16(26-17)19-15(22)10-5-6-13-14(7-10)24-9-23-13/h1-7H,8-9H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHKHUNHOARFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/no-structure.png)
![N-[3-(Methylthio)phenyl]-2-[3-(methylthio)-4-[3-(1,3-benzodioxole-5-yl)-1,2,4-oxadiazole-5-yl]-5-amino-1H-pyrazole-1-yl]acetamide](/img/structure/B2858502.png)
![N-(3-ethoxypropyl)-4-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2858503.png)
![3-Fluorosulfonyloxy-5-[methyl-(1-methylpyrazol-3-yl)carbamoyl]pyridine](/img/structure/B2858504.png)
![N-(benzo[b]thiophen-5-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2858506.png)
![1-(2,4-difluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2858508.png)

![2-(4-Chlorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2858513.png)
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2858514.png)
![3-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2858516.png)

![2-fluoro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2858518.png)
![N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B2858520.png)
![4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide](/img/structure/B2858521.png)